(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
Overview
Description
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, also known as S-IPT, is an organic compound with a variety of uses in scientific research. S-IPT is a chiral compound, meaning it has a non-superimposable mirror image. This property makes it useful for studying the stereochemistry of molecules and the effects of chiral molecules on biological systems. S-IPT has been studied for its applications in fields such as synthetic organic chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Fungicidal Activity
- Synthesis and Fungicidal Applications : A study focused on the synthesis of novel derivatives containing oxy(2-thioxothiazolidin-3-yl)ethanone moieties, which demonstrated moderate inhibitory activity against Gibberella zeae, a significant fungal pathogen (Liu et al., 2012).
Anticancer and Antitumor Activity
- Potential Anti-Breast Cancer Agents : Research involving the synthesis of thiazolyl(hydrazonoethyl)thiazoles, using a related compound as a building block, showed promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).
- Anticancer Evaluation of Thiazolyl-Chalcones : Another study synthesized derivatives using a similar ethanone compound, which were effective against various cancer cell lines, indicating their potential in anticancer therapy (Shi et al., 2010).
Synthesis of Novel Compounds
- Innovative Synthesis Methods : Research has been conducted on the synthesis of novel compounds using (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone derivatives, contributing to the field of organic synthesis and the development of new pharmaceuticals (Crimmins et al., 2012).
Corrosion Inhibition
- Application in Corrosion Inhibition : A study demonstrated the use of related thiazole compounds as green environmental corrosion inhibitors, indicating the potential application of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in this field (Tan et al., 2019).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Research : Synthesized chalcone derivatives of related compounds have shown significant antimicrobial and antioxidant activities, suggesting the utility of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in these areas (Gopi et al., 2016).
Antituberculosis Studies
- Antituberculosis Activity : Compounds derived from similar thiazole structures have shown activity against Mycobacterium tuberculosis, indicating a potential application for (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone in the treatment or study of tuberculosis (Chitra et al., 2011).
properties
IUPAC Name |
1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMQPSVCPSMSG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471716 | |
Record name | 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |
CAS RN |
101979-45-7 | |
Record name | 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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